molecular formula C8H13NO B129478 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde CAS No. 141593-56-8

1-Azabicyclo[3.2.1]octane-5-carboxaldehyde

Cat. No.: B129478
CAS No.: 141593-56-8
M. Wt: 139.19 g/mol
InChI Key: AZBLBPGNJYNYEC-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octane-5-carboxaldehyde is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures are of significant interest in the field of drug discovery due to their unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde typically involves the construction of the bicyclic scaffold through various synthetic methodologies. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane core, which can be achieved through stereoselective transformations starting from acyclic precursors . Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1-Azabicyclo[3.2.1]octane-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde is unique due to its specific structural features and the presence of the aldehyde functional group. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-azabicyclo[3.2.1]octane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-8-2-1-4-9(6-8)5-3-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBLBPGNJYNYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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